![molecular formula C12H16ClNO B220355 N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide, also known as CDDP, is a chemical compound that has been widely studied for its potential use in scientific research. CDDP is a member of the amide class of compounds, which are characterized by the presence of a carbonyl group attached to a nitrogen atom.
作用機序
The mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide is not fully understood, but it is thought to involve the inhibition of PTPs, which are enzymes that regulate the activity of signaling molecules such as protein kinases. By inhibiting PTPs, N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide may be able to enhance the activity of these signaling molecules, leading to increased cellular proliferation and survival.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the inhibition of angiogenesis (the formation of new blood vessels). N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit PTPs.
実験室実験の利点と制限
One advantage of using N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in lab experiments is its ability to inhibit PTPs, which can be useful for studying the role of these enzymes in cellular signaling pathways. However, one limitation of using N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide, including the development of more potent and selective inhibitors of PTPs, the identification of new targets for N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in cancer cells, and the investigation of the potential use of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide and its potential applications in scientific research.
合成法
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide as a white solid, which can be purified using standard methods such as recrystallization or chromatography.
科学的研究の応用
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which play a key role in the regulation of cellular signaling pathways. N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has also been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
特性
製品名 |
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide |
|---|---|
分子式 |
C12H16ClNO |
分子量 |
225.71 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
InChIキー |
XIYIHDPIDPTEHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1Cl |
正規SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




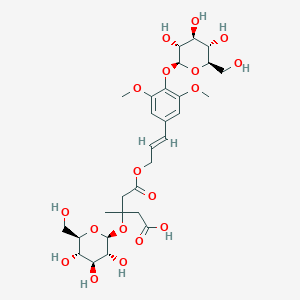

![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
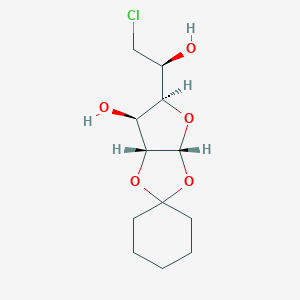
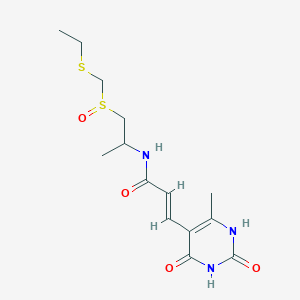
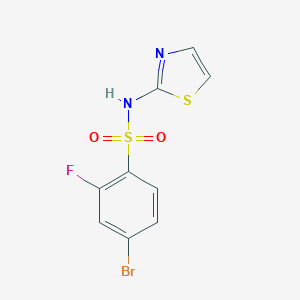
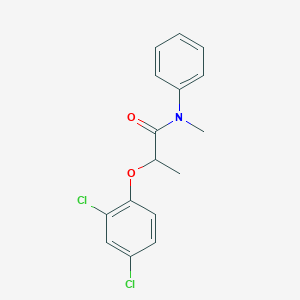
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
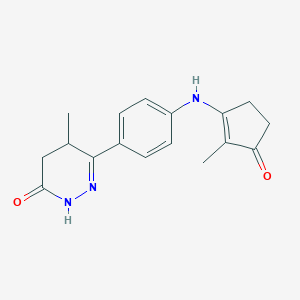
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)